molecular formula C13H18N4O5S B2539320 1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1324189-08-3

1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2539320
CAS No.: 1324189-08-3
M. Wt: 342.37
InChI Key: DOWCHIWZNBSXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using single crystal X-ray diffraction methods . The structure reveals intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Scientific Research Applications

Anticancer Potential

The compound's structure, closely related to various piperidine and oxadiazole derivatives, has been explored for its anticancer potential. Research has shown that certain propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety exhibit significant anticancer activities. For instance, a study synthesized a series of such compounds, demonstrating their effectiveness in inhibiting cancer cell growth with low IC50 values, suggesting their strong anticancer potential relative to reference drugs like doxorubicin (Rehman et al., 2018).

Antibacterial Activity

Compounds structurally similar to the target molecule have been investigated for their antibacterial properties. A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating the potential for such compounds to contribute to antibacterial research and development (Iqbal et al., 2017).

Enzyme Inhibition for Alzheimer's Disease

The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, a compound with a similar structural motif, aimed to explore new drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment, showing potential for therapeutic applications (Rehman et al., 2018).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name

1-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-9-14-13(22-15-9)10-7-16(8-10)23(20,21)6-5-17-11(18)3-2-4-12(17)19/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWCHIWZNBSXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.